2,2-Dichlorocyclopropyl isocyanate

Vue d'ensemble

Description

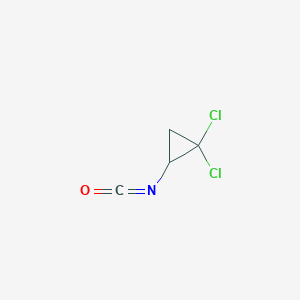

2,2-Dichlorocyclopropyl isocyanate is a reactive organochlorine compound characterized by a cyclopropane ring substituted with two chlorine atoms at the 2-position and an isocyanate (-NCO) functional group. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and agrochemicals. Its dichlorocyclopropyl moiety enhances steric and electronic effects, influencing its stability and interaction with nucleophiles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorocyclopropyl isocyanate typically involves the reaction of 2,2-dichlorocyclopropylamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:

2,2-Dichlorocyclopropylamine+Phosgene→2,2-Dichlorocyclopropyl isocyanate+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as alternative reagents .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dichlorocyclopropyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with alcohols, amines, and thiols to form carbamates, ureas, and thiourethanes, respectively.

Hydrolysis: Reacts with water to form carbamic acid derivatives.

Substitution: Undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Alcohols and Amines: Typically react under mild conditions with the isocyanate group to form carbamates and ureas.

Thiol Compounds: React with isocyanates in the presence of a base to form thiourethanes.

Major Products:

Carbamates: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Thiourethanes: Formed from the reaction with thiols.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Synthesis of Active Pharmaceutical Ingredients (APIs) : 2,2-Dichlorocyclopropyl isocyanate is used as an intermediate in the synthesis of various APIs. Its ability to form stable linkages with amino compounds allows for the development of new therapeutic agents.

- Case Study : A study demonstrated the use of this compound in creating novel anti-cancer agents by modifying existing drug structures to enhance efficacy and reduce side effects.

Agrochemical Applications

- Pesticide Development : The compound has been explored for use in developing new pesticides. Its reactivity allows it to form derivatives that can target specific pests while minimizing environmental impact.

- Case Study : Research indicated that derivatives synthesized from this compound exhibited increased insecticidal activity against common agricultural pests compared to traditional compounds.

Polymer Chemistry

- Polyurethane Production : this compound can be utilized in the production of polyurethanes, which are widely used in coatings, adhesives, and foams due to their durability and versatility.

- Data Table: Properties of Polyurethanes Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Hardness (Shore A) | 85 |

| Thermal Stability | Up to 200°C |

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile. Isocyanates are known to pose health risks upon exposure, leading to respiratory issues and other health concerns.

Mécanisme D'action

The mechanism of action of 2,2-Dichlorocyclopropyl isocyanate involves the reactivity of the isocyanate group (−NCO) with nucleophiles. The isocyanate group undergoes nucleophilic addition reactions, forming stable carbamate, urea, or thiourethane linkages. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms on the cyclopropyl ring, which increases the electrophilicity of the isocyanate group .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Dichlorocyclopropyl Derivatives in Pharmaceuticals

Ciprofibrate Intermediates :

Ciprofibrate, a hypolipidemic agent, is synthesized from acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester via alcoholysis and alkylation. The dichlorocyclopropyl group contributes to metabolic stability and lipophilicity, enhancing drug efficacy. In contrast, 2,2-dichlorocyclopropyl isocyanate could serve as a precursor for introducing the dichlorocyclopropyl group into similar drug scaffolds, though its isocyanate group offers distinct reactivity for urea or carbamate formation .Tertiary Amines with Dichlorocyclopropyl Fragments :

Compounds like N-benzyl-1-(2,2-dichlorocyclopropyl)methylamine are alkylated to produce surfactants or inhibitors. Unlike these amines, this compound enables covalent bonding via the -NCO group, facilitating crosslinking in polymer chemistry or bioconjugation .

Fluorescein Isocyanate/Isothiocyanate Conjugates

Fluorescein isocyanate and isothiocyanate are used as fluorescent tracers. However, their dichlorocyclopropyl analogs (e.g., a stilbene sulphonic acid derivative, R 8065/1) were tested but found unsuitable due to poor fluorescence properties and high non-specific staining. This highlights the specificity of the dichlorocyclopropyl-isocyanate combination: while the dichlorocyclopropyl group may stabilize electronic transitions, the isocyanate’s reactivity might introduce undesired side products in biological systems .

Hydrolysis Stability

- (2,2-Dichlorocyclopropyl)benzene :

Hydrolysis of (2,2-dichlorocyclopropyl)benzene under harsh conditions (200–205°C) yields polymeric byproducts, while milder conditions (105–110°C) leave it intact. This contrasts with this compound, which is expected to hydrolyze readily to form unstable carbamic acid intermediates, releasing CO₂ and generating amines. Such reactivity limits its use in aqueous environments but is advantageous in controlled reactions .

Physical Properties

Note: Data gaps for this compound suggest a need for further experimental characterization.

Reactivity with Nucleophiles

Isocyanates vs. Isothiocyanates :

Isocyanates react faster with amines than isothiocyanates due to higher electrophilicity. For example, 1-cyclopropyl-4-isothiocyanate naphthalene forms stable thioureas, whereas this compound would generate ureas. The dichlorocyclopropyl group’s electron-withdrawing effect may further accelerate this reactivity .Comparison with Halocycloalkyl Compounds : Halocycloalkyl groups (e.g., 2,2-difluorocyclopropyl) exhibit lower reactivity toward nucleophiles due to fluorine’s electronegativity. The dichlorocyclopropyl group in this compound, however, balances steric hindrance and electronic effects, enabling selective reactions in drug design .

Activité Biologique

2,2-Dichlorocyclopropyl isocyanate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the synthesis, biological mechanisms, and potential applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of isocyanates, characterized by the presence of the isocyanate functional group (-N=C=O) attached to a dichlorocyclopropyl moiety. The synthesis typically involves the reaction of dichlorocyclopropane derivatives with phosgene or other isocyanate precursors under controlled conditions to yield the desired product.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing the gem-dichlorocyclopropane structure exhibit notable antimicrobial properties. A study evaluated various derivatives against gram-positive and gram-negative bacteria and found that certain this compound derivatives demonstrated superior antibacterial activity compared to commercial antibiotics. Specifically, some compounds were effective against Staphylococcus aureus strains, showing potential as new antimicrobial agents in the face of rising antibiotic resistance .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound derivative A | S. aureus ATCC 29213 | 0.5 µg/mL |

| This compound derivative B | E. coli ATCC 8739 | 1.0 µg/mL |

| This compound derivative C | C. albicans ATCC 10231 | 0.8 µg/mL |

2. Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in antitumor activity. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . This suggests potential applications in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The electrophilic nature of the isocyanate group allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or alteration of cellular signaling pathways.

Case Studies

Case Study 1: Occupational Exposure and Health Risks

A significant body of research has focused on the health risks associated with exposure to isocyanates in occupational settings. A case-referent study highlighted that exposure to low concentrations of isocyanates, including derivatives similar to this compound, was linked to increased incidences of occupational asthma . This underscores the importance of safety measures when handling such compounds.

Case Study 2: Agricultural Applications

The use of this compound as an agrochemical has been explored due to its insecticidal properties. Field trials demonstrated effective pest control with minimal environmental impact compared to traditional pesticides . This positions it as a viable candidate for sustainable agricultural practices.

Q & A

Q. Basic: What are the recommended methods for synthesizing 2,2-Dichlorocyclopropyl isocyanate, and how can side reactions be minimized?

Methodological Answer:

Synthesis of this compound likely involves cyclopropane ring formation followed by isocyanate functionalization. For analogous compounds (e.g., (2,2-Dichlorocyclopropyl)benzene), cyclopropanation via dichlorocarbene addition to alkenes is common . To minimize side reactions (e.g., polymerization or hydrolysis):

- Use anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent moisture-sensitive intermediates from degrading .

- Optimize reaction temperature: High temperatures (>200°C) promote decomposition, while controlled heating (100–150°C) preserves stability .

- Employ catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance selectivity .

Q. Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring geometry and isocyanate group presence. For example, cyclopropane protons typically resonate at δ 1.5–3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for ) and isotopic patterns consistent with chlorine .

- FT-IR : Detect the isocyanate stretching vibration (~2200–2270 cm) to confirm functional group integrity .

Q. Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should include:

- Hydrolytic Stability : Test in aqueous buffers (pH 2–12) at 25–80°C. Analogous cyclopropane derivatives degrade under acidic/alkaline conditions, forming polymeric byproducts .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. For example, (2,2-Dichlorocyclopropyl)benzene decomposes at >200°C .

- Storage Recommendations : Store at 0–6°C in sealed, moisture-free containers to prevent isocyanate hydrolysis .

Q. Advanced: How does the steric strain of the cyclopropane ring influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

The cyclopropane ring imposes significant steric hindrance, altering reaction pathways:

- Kinetic Studies : Compare reaction rates with non-cyclopropane isocyanates (e.g., phenyl isocyanate) in nucleophilic additions (e.g., with amines). Slower kinetics are expected due to restricted access to the electrophilic isocyanate carbon .

- Computational Modeling : Use DFT calculations to analyze bond angles and electron density distribution. The cyclopropane ring’s bent bonds may reduce electrophilicity at the isocyanate group .

Q. Advanced: What role does this compound play in synthesizing bioactive molecules like PPARα agonists?

Methodological Answer:

This compound is a potential intermediate for PPARα agonists (e.g., Ciprofibrate). Key steps include:

- Coupling Reactions : React with phenols (e.g., 4-hydroxyphenyl derivatives) to form aryl isocyanate intermediates, which are hydrolyzed to carbamates or ureas .

- Structure-Activity Relationship (SAR) : Introduce substituents on the cyclopropane ring to modulate lipophilicity ( ~3.7) and binding affinity to PPARα .

Q. Advanced: How can researchers mitigate hazards associated with handling this compound in laboratory settings?

Methodological Answer:

- Controlled Atmospheres : Use gloveboxes or Schlenk lines to avoid exposure to moisture and air .

- PPE : Wear nitrile gloves, goggles, and respirators with organic vapor cartridges .

- Waste Management : Quench residual isocyanate with ethanol/water mixtures to form non-toxic urea derivatives before disposal .

Q. Advanced: How should researchers resolve contradictions in reported reactivity data for cyclopropane-containing isocyanates?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, catalyst, temperature) .

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., polymers from hydrolysis) that may explain divergent results .

- Cross-Validation : Compare findings with structurally similar compounds (e.g., dichlorophenyl isocyanates) to isolate steric/electronic effects .

Q. Advanced: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure (e.g., 50–100°C at 10–20 mmHg) to separate low-boiling-point impurities .

- Chromatography : Use silica gel columns with non-polar eluents (hexane/ethyl acetate) to retain polar byproducts .

- Crystallization : Recrystallize from anhydrous ether or toluene to achieve >95% purity .

Propriétés

IUPAC Name |

1,1-dichloro-2-isocyanatocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO/c5-4(6)1-3(4)7-2-8/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEUVAMEAPSJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.